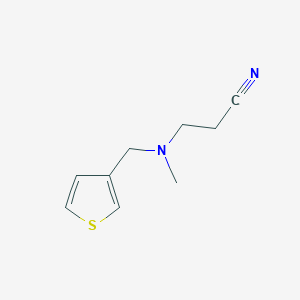
3-(Methyl(thiophen-3-ylmethyl)amino)propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Methyl(thiophen-3-ylmethyl)amino)propanenitrile is a chemical compound with the molecular formula C9H12N2S. It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry and material science .
准备方法
The synthesis of 3-(Methyl(thiophen-3-ylmethyl)amino)propanenitrile typically involves the reaction of thiophene derivatives with appropriate amines and nitriles. One common method includes the reaction of thiophene-3-carbaldehyde with methylamine followed by the addition of acrylonitrile under controlled conditions. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
化学反应分析
3-(Methyl(thiophen-3-ylmethyl)amino)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the nitrile group can be replaced by other functional groups. Common reagents and conditions used in these reactions include organic solvents like ethanol and reaction temperatures ranging from room temperature to reflux conditions.
科学研究应用
3-(Methyl(thiophen-3-ylmethyl)amino)propanenitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
作用机制
The mechanism of action of 3-(Methyl(thiophen-3-ylmethyl)amino)propanenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
相似化合物的比较
3-(Methyl(thiophen-3-ylmethyl)amino)propanenitrile can be compared with other thiophene derivatives, such as:
Tipepidine: Used as an antitussive agent.
Tiquizium Bromide: Used as an antispasmodic agent.
Dorzolamide: Used in the treatment of glaucoma.
生物活性
3-(Methyl(thiophen-3-ylmethyl)amino)propanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thiophene ring, which is known for its role in enhancing the biological activity of various drugs. The presence of the nitrile group and the methylamino moiety contributes to its reactivity and interaction with biological targets.
Research indicates that compounds with similar structures often interact with specific enzymes or receptors, leading to various biological outcomes:
- Enzyme Inhibition : Compounds like this compound may act as inhibitors of key enzymes involved in disease processes, such as N-myristoyltransferase (NMT), which is critical in the lifecycle of certain pathogens like Leishmania spp. .
- Antitumor Activity : Similar derivatives have shown promise in inducing apoptosis in cancer cells. For instance, compounds derived from ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene exhibited significant antiproliferative activity against breast cancer cell lines (MCF-7 and HepG-2), suggesting a potential pathway for further exploration with related compounds .
Antimicrobial Activity
Research has demonstrated that derivatives of compounds containing thiophene rings exhibit significant antimicrobial properties. For example, certain synthesized molecules showed effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were reported between 0.3 to 8.5 µM for various strains .
Antifibrotic Properties
In studies involving liver fibrosis assays, specific compounds demonstrated inhibitory effects on human hepatic stellate cell activation. These findings suggest that the compound may have applications in treating fibrotic diseases .
Case Studies and Research Findings
- Leishmania NMT Inhibitors : A study highlighted the structure-activity relationship (SAR) of thienopyrimidine derivatives that include similar functional groups as this compound. These compounds showed excellent selectivity for Leishmania NMT over human NMTs, indicating potential therapeutic advantages .
- Antitumor Screening : Another study evaluated a series of compounds for their antiproliferative effects on cancer cell lines. The most active compounds exhibited IC50 values ranging from 23.2 to 49.9 μM, showcasing their potential as anticancer agents .
Summary of Biological Activities
属性
分子式 |
C9H12N2S |
|---|---|
分子量 |
180.27 g/mol |
IUPAC 名称 |
3-[methyl(thiophen-3-ylmethyl)amino]propanenitrile |
InChI |
InChI=1S/C9H12N2S/c1-11(5-2-4-10)7-9-3-6-12-8-9/h3,6,8H,2,5,7H2,1H3 |
InChI 键 |
VEINUXWIFYRIFB-UHFFFAOYSA-N |
规范 SMILES |
CN(CCC#N)CC1=CSC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















